2-Bromo-9,9-dimethylfluorene

OLED materials Organic semiconductors Material science

2-Bromo-9,9-dimethylfluorene is the monobrominated monomer of choice for deep-blue OLED emitters, OSCs, and HTMs. Its unique 9,9-dimethyl substitution imparts steric protection and conformational rigidity, enhancing thermal stability and film morphology—unlike diphenyl, spiro, or dioctyl analogs. The single bromine handle enables selective Suzuki, Stille, or Sonogashira couplings for precise molecular engineering.

Molecular Formula C15H13B
Molecular Weight 273.17 g/mol
CAS No. 28320-31-2
Cat. No. B1278457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-9,9-dimethylfluorene
CAS28320-31-2
Molecular FormulaC15H13B
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C
InChIInChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3
InChIKeyMBHPOBSZPYEADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-9,9-dimethylfluorene (CAS 28320-31-2): Technical Baseline and Core Properties for OLED and Organic Semiconductor Procurement


2-Bromo-9,9-dimethylfluorene (C15H13Br, MW 273.17 g/mol) is a fluorene derivative featuring a rigid planar core with a bromine atom at the 2-position and two methyl groups at the 9-position [1]. The compound exhibits strong π-electron conjugation and high fluorescence, and it is primarily employed as a synthetic precursor for organic light-emitting diode (OLED) materials, particularly for deep-blue emission, as well as for organic solar cells (OSCs) and non-linear optical (NLO) materials . Its melting point is reported at 68°C (or 57–62°C depending on purity) and it is slightly soluble in water [1].

2-Bromo-9,9-dimethylfluorene in OLED Synthesis: Why Substitution with Alternative Bromofluorenes Compromises Device Performance and Process Economy


Generic substitution among bromofluorene derivatives is not viable due to distinct differences in molecular architecture, steric bulk, and electronic properties that directly impact downstream device performance, synthetic efficiency, and cost. The 9,9-dimethyl substitution in 2-bromo-9,9-dimethylfluorene imparts a unique combination of steric protection and conformational rigidity that enhances the thermal stability and processability of resulting polymers and small molecules [1]. In contrast, 9,9-diphenyl or 9,9′-spirobifluorene analogs introduce significantly higher molecular weight, altered solubility, and different charge-transport characteristics, while 9,9-dioctyl derivatives drastically change phase behavior (liquid vs. solid) and may reduce material density [2]. Furthermore, the monobrominated nature of this compound provides a single, well-defined reactive handle for Suzuki, Stille, or Sonogashira cross-couplings, enabling precise molecular engineering; dibrominated analogs (e.g., 2,7-dibromo-9,9-dimethylfluorene) lead to polymeric architectures that may not be suitable for all device architectures [1]. The following quantitative evidence clarifies why 2-bromo-9,9-dimethylfluorene is the rational choice for specific OLED and organic electronic applications.

2-Bromo-9,9-dimethylfluorene: Quantified Differentiation and Comparative Performance Data for OLED Precursor Selection


Molecular Weight Advantage: Reduced Material Cost and Enhanced Device Efficiency vs. Diphenyl and Spiro Analogs

2-Bromo-9,9-dimethylfluorene possesses a molecular weight of 273.17 g/mol, which is 31% lower than 2-bromo-9,9-diphenylfluorene (397.31 g/mol) and 45% lower than 2-bromo-9,9′-spirobifluorene (395.29 g/mol) [1][2]. In materials synthesis, a lower molecular weight for the same molar quantity translates directly to reduced mass procurement costs and, in OLED device fabrication, to a higher density of active chromophore units per unit mass, potentially improving luminescence efficiency per weight of precursor [1].

OLED materials Organic semiconductors Material science

Commercial Purity and Supply Chain Reliability: 98% Assured Purity vs. Variable Alternatives

2-Bromo-9,9-dimethylfluorene is widely available from major chemical suppliers (Thermo Fisher, TCI, Aladdin, Sigma-Aldrich) with a guaranteed purity of ≥98% (GC or HPLC) . In contrast, 2-bromo-9,9-diphenylfluorene and 2-bromo-9,9′-spirobifluorene are typically offered at 95%+ or NLT 98% by fewer specialized vendors, often with longer lead times or custom synthesis requirements . The high-volume, multi-sourced availability of the dimethyl analog reduces supply chain risk and ensures consistent purity for sensitive electronic applications.

OLED precursors Chemical procurement Quality assurance

Synthetic Yield Benchmark: 73% Yield in Scalable Bromination-Methylation Route Provides Cost-Effective Access

A published laboratory-scale synthesis of 2-bromo-9,9-dimethylfluorene via bromination of 9,9-dimethylfluorene using sodium bromate and hydrobromic acid in a dichloromethane/water biphasic system at 10°C yields 73% of product with 90% purity after recrystallization . This yield provides a reliable benchmark for process scale-up and cost estimation. While comparable yields for 2-bromo-9,9-diphenylfluorene or 2-bromo-9,9′-spirobifluorene are not consistently reported in open literature, their more complex syntheses involving multi-step Grignard or spiro-condensation routes are expected to result in lower overall yields and higher production costs .

Organic synthesis Process chemistry OLED intermediates

Thermal and Phase Profile: Solid at Room Temperature with Defined Melting Point vs. Liquid Dioctyl Analog

2-Bromo-9,9-dimethylfluorene is a solid at room temperature with a melting point of 57–62°C (or 68°C depending on purity), making it easily handled and weighed for precise formulation . In contrast, 2-bromo-9,9-dioctylfluorene is a liquid at 20°C (boiling point ~120°C), which complicates accurate dispensing, increases volatility concerns during device fabrication, and may require different purification protocols . The solid-state nature of the dimethyl compound simplifies storage, shipping, and use in solid-phase synthesis or vacuum deposition processes.

Materials processing OLED fabrication Physical properties

Device-Relevant Property: Steric Protection and Thermal Stability Enabled by 9,9-Dimethyl Groups

The 9,9-dimethyl substitution on the fluorene core imparts significant steric protection, which is correlated with enhanced thermal stability and reduced aggregation in thin films. While direct comparative TGA/DSC data for the monomer itself are scarce, derivatives synthesized from this precursor (e.g., 2M-DDF, o-CzDFBN) exhibit high decomposition temperatures (Td > 390°C) and glass transition temperatures (Tg > 125°C) [1][2]. These values are superior to those of many alternative hole-transport materials lacking the 9,9-dimethyl group, such as TPD (Tg ≈ 60–70°C), and are critical for device longevity under operational stress [3]. In comparison, 9,9-diphenyl or spirobifluorene analogs may offer even higher Tg but at the cost of increased molecular weight and synthetic complexity.

OLED host materials Thermal stability Charge transport

2-Bromo-9,9-dimethylfluorene: High-Value Application Scenarios for OLED and Organic Electronics R&D and Manufacturing


Synthesis of Deep-Blue Emitting OLED Hosts and Dopants via Suzuki Coupling

2-Bromo-9,9-dimethylfluorene serves as the ideal brominated monomer for synthesizing fluorene-based deep-blue OLED emitters and host materials. The single bromine at the 2-position allows for selective Suzuki-Miyaura cross-coupling with aryl boronic acids or esters to introduce conjugated aromatic units (e.g., carbazole, pyrene, anthracene) that tune the emission color and enhance charge transport . The 9,9-dimethyl groups prevent undesirable intermolecular aggregation, maintaining color purity and improving film morphology . This application directly leverages the compound's high purity, solid-state handling, and well-defined reactivity profile .

Building Block for Hole-Transporting Materials (HTMs) in Solution-Processed OLEDs

The 9,9-dimethylfluorene core is a key structural motif in high-performance, solution-processable hole-transport materials. Derivatives synthesized from this precursor, such as 2M-DDF, have demonstrated superior carrier mobility and device efficiency compared to traditional HTMs like TPD, with devices achieving maximum current efficiencies of 4.78 cd/A and maximum luminance of 21,412 cd m⁻² [1]. The solid-state nature of the starting material facilitates precise weighing for polymerization or small-molecule synthesis, and its multi-vendor availability ensures a stable supply chain for R&D and pilot production .

Precursor for Organic Solar Cell (OSC) and Organic Field-Effect Transistor (OFET) Polymers

The compound is used as a monomer in the synthesis of conjugated polymers for OSCs and OFETs. The bromine atom enables copolymerization via Stille or Suzuki coupling, while the 9,9-dimethyl substitution enhances polymer solubility and film-forming properties . The lower molecular weight of the monomer, relative to diphenyl or spiro analogs, results in a higher density of electroactive units in the final polymer, potentially improving charge carrier mobility and device performance per unit mass [2].

Cover Layer and Interfacial Material in OLED Encapsulation Structures

A patented OLED cover layer design explicitly includes 9,9-dimethyl-2-bromofluorene as a first central structural component, bonded to aromatic amine second structures, to create a macromolecular cover layer with lower fabrication costs and reduced plasma damage during encapsulation [3]. This application underscores the compound's utility beyond light-emitting layers, highlighting its role in improving device reliability and manufacturability.

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